molecular formula C7H5Br3O B143524 2,4,6-Tribromoanisole CAS No. 607-99-8

2,4,6-Tribromoanisole

Cat. No. B143524
CAS RN: 607-99-8
M. Wt: 344.83 g/mol
InChI Key: YXTRCOAFNXQTKL-UHFFFAOYSA-N
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Description

Identification and Responsibility of 2,4,6-Tribromoanisole in Musty, Corked Odors in Wine

2,4,6-Tribromoanisole (TBA) has been identified as a significant contributor to the "musty or corked" character in wines, which was previously attributed to chloroanisoles or chlorophenols. The study found that TBA can be detected by smell in wine at concentrations as low as 4 ng L^(-1) and by retro-olfaction at even lower concentrations. TBA is produced from 2,4,6-tribromophenol through O-methylation and often originates from winery environments, including treated wood or older structural elements. The study highlights the susceptibility of corks and other winery storage materials to TBA contamination, which can persist even after the initial source is removed .

Application of Fractional Factorial Experimental and Box-Behnken Designs for Optimization

A novel method for determining TBA in wine samples was developed using headspace single-drop microextraction (HS-SDME) and gas chromatography with electron-capture detection (GC-ECD). The study optimized the extraction efficiency through experimental designs and achieved excellent detection limits for TBA. This method demonstrated good precision and accuracy when applied to both red and white wine samples .

2,4,6-Tribromoanisole: A Potential Cause of Mustiness in Packaged Food

The study investigated the conversion of the fungicide 2,4,6-tribromophenol to TBA by the fungus Paecilomyces variotii. The sensory panel determined the odor threshold concentrations of TBA in water and sultanas. The research also showed that TBA could cause mustiness in sultanas packaged in polyethylene pouches within a week, indicating its high potential to cause off-odors in packaged foods. An analytical method using GC-MS was employed for the measurement of TBA in packaging materials and food .

Dissociative Electron Attachment to 2,4,6-Tribromoanisole Molecules

This study explored the dissociative electron attachment to TBA molecules using electron transmission spectroscopy and dissociative electron attachment spectrometers. The findings may be beneficial for the rapid detection of TBA in various industries, including wine and pharmaceuticals, by identifying the formation of Br- ions as a dominant decay channel .

Determination of 2,4,6-Tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography-Mass Spectrometry

The research developed a selective and fast method for quantifying TBA in wine using microextraction in packed syringe (MEPS) and gas chromatography-mass spectrometry (GC-MS). The method showed excellent sensitivity and reproducibility, with low limits of detection for TBA in both red and white wine samples. The study also utilized GC-HRMS to improve selectivity and sensitivity further .

Preparation and Application of 2,4,6-Tribromo-[13C6]-Anisole for the Quantitative Determination of 2,4,6-Tribromoanisole in Wine

An efficient preparation method for 2,4,6-tribromo-[13C6]-anisole (13C6-TBA) was described, which was then applied to the quantitative analysis of TBA in wine using solid-phase microextraction coupled with GC-MS. The study achieved a detection limit of 2 ng L^(-1) for TBA, demonstrating the utility of 13C6-TBA as an internal standard for accurate quantification .

Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP)

The review summarized studies on 2,4,6-tribromophenol (TBP), a precursor and degradation product of TBA, from an environmental perspective. It covered concentrations in various environments, toxicokinetics, and toxicodynamics, highlighting the gaps in current knowledge about this substance. The review emphasized the relevance of TBP and its degradation products, including TBA, in the environment and potential human exposure routes .

Complexes of Pyrene with 2,4,6-Trinitroanisole

The study investigated the association of 2,4,6-trinitroanisole with pyrene in solution and determined the crystal structure of their 1:1 complex. The findings provided insights into the molecular interactions and structural arrangement of such complexes, which could be relevant for understanding the behavior of similar compounds in various environments .

Scientific Research Applications

Wine and Cork Taint Detection

  • Application Summary : 2,4,6-Tribromoanisole (TBA) is known to be responsible for cork and wine taint . It imparts an unpleasant musty aroma to the wine, affecting its quality .
  • Methods and Procedures : A sustainable method based on thermal desorption-gas chromatography–mass spectrometry (TD-GC/MS) has been developed and optimized . The combination of parameters that jointly maximized the compound detection was as follows: desorption temperature at 300 °C, desorption time at 30 min, cryo-temperature at 20 °C and trap high temperature at 305 °C .
  • Results and Outcomes : The proposed methodology showed a good linearity (R ≤ 0.994) within the tested range (from 0.1 to 2 ng) for all target compounds . The precision expressed as repeatability and reproducibility was RSD < 10% in both . The limits of quantification ranged from 0.05 to 0.1 ng .

Water Treatment and Disinfection

  • Application Summary : 2,4,6-Tribromoanisole can be produced during raw water disinfection processes at a surface water treatment plant .
  • Methods and Procedures : The production of 2,4,6-Tribromoanisole was tracked to a raw water line using chlorine dioxide as a primary disinfectant . Jar tests were performed to confirm that the mode of production was excess free chlorine from the generation of chlorine dioxide in the presence of bromide in raw water .
  • Results and Outcomes : The event was mitigated using powdered activated carbon in clarifiers to adsorb and settle out the compound, resulting in a non-detectable level (a TON of 1 and <5.00 ng/L for 2,4,6-TBA) .

Packaging Material and Food Analysis

  • Application Summary : 2,4,6-Tribromoanisole is used for the determination of 2,4,6-tribromoanisole in packaging materials and food .
  • Methods and Procedures : An analytical method based on multiple-ion detection GC-MS is used .

Fungicide Metabolite

  • Application Summary : 2,4,6-Tribromoanisole is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol .
  • Methods and Procedures : The production of 2,4,6-Tribromoanisole usually occurs when naturally occurring airborne fungi or bacteria are presented with brominated phenolic compounds, which they then convert into bromoanisole derivatives .
  • Results and Outcomes : The presence of 2,4,6-Tribromoanisole can cause an unpleasant mustiness in packaged foods .

Flame Retardant Intermediate

  • Application Summary : 2,4,6-Tribromoanisole is an intermediate in the formulation of flame retardants incorporated into plastic materials .

Consumer Product Recalls

  • Application Summary : There have been several events in which consumer products were recalled due to odors caused by 2,4,6-Tribromoanisole on product packaging .
  • Methods and Procedures : In these cases, a supplier had used 2,4,6-tribromophenol to treat wooden pallets on which product packaging materials were transported and stored .
  • Results and Outcomes : The presence of 2,4,6-Tribromoanisole led to the recall of some over-the-counter products, including Tylenol .

Organic Building Blocks

  • Application Summary : 2,4,6-Tribromoanisole is used as an organic building block in various chemical reactions .

Determination in Packaging Materials and Food

  • Application Summary : 2,4,6-Tribromoanisole is used for the determination of 2,4,6-tribromoanisole in packaging materials and food by an analytical method based on multiple-ion detection GC-MS .
  • Methods and Procedures : An analytical method based on multiple-ion detection GC-MS is used .

Intermediate in Flame Retardants

  • Application Summary : 2,4,6-Tribromoanisole is an intermediate in the formulation of flame retardants incorporated into plastic materials .

Safety And Hazards

TBA may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

There have been several events in which consumer products were recalled due to odors caused by TBA on product packaging . In the future, more effective methods for detecting and mitigating TBA in various environments may be developed . For example, powdered activated carbon in clarifiers has been used to adsorb and settle out the compound, resulting in a non-detectable level .

properties

IUPAC Name

1,3,5-tribromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTRCOAFNXQTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060558
Record name 2,4,6-Tribromoanisole
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Molecular Weight

344.83 g/mol
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Boiling Point

298 °C
Record name 2,4,6-Tribromoanisole
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Solubility

Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride
Record name 2,4,6-Tribromoanisole
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Density

2.491 g/cu cm at 25 °C
Record name 2,4,6-Tribromoanisole
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Product Name

2,4,6-Tribromoanisole

Color/Form

Needles from ethanol

CAS RN

607-99-8
Record name 2,4,6-Tribromoanisole
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Record name 2,4,6-Tribromoanisole
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Record name Benzene, 1,3,5-tribromo-2-methoxy-
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Record name 2,4,6-Tribromoanisole
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Record name 2,4,6-TRIBROMOANISOLE
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Record name 2,4,6-Tribromoanisole
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Melting Point

88 °C
Record name 2,4,6-Tribromoanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
P Chatonnet, S Bonnet, S Boutou… - Journal of Agricultural …, 2004 - ACS Publications
In this work, gas phase chromatography analysis coupled with selective selected ion monitoring (SIM) identified 2,4,6-tribromoanisole (TBA) in wines found on tasting to have significant …
Number of citations: 203 pubs.acs.org
JT Huang, L Alquier, JP Kaisa, G Reed, T Gilmor… - … of Chromatography A, 2012 - Elsevier
Recently, haloanisoles and halophenols are associated with multiple product recall situations in the pharmaceutical industry. The majority of the recalls are associated with consumer …
Number of citations: 30 www.sciencedirect.com
NL Asfandiarov, MV Muftakhov… - The Journal of …, 2017 - pubs.aip.org
2, 4, 6-trichloroanisole and 2, 4, 6-tribromoanisole were investigated by means of electron transmission spectroscopy and two different types of dissociative electron attachment …
Number of citations: 29 pubs.aip.org
S Jonsson, J Hagberg, B van Bavel - Journal of agricultural and …, 2008 - ACS Publications
A selective and fast method for the quantitative determination of 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA) in wine was developed. Microextraction in packed syringe (…
Number of citations: 47 pubs.acs.org
E Martendal, D Budziak, E Carasek - Journal of chromatography A, 2007 - Elsevier
In this paper a new method for the determination of 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA) in wine samples is presented. Headspace single-drop microextraction (…
Number of citations: 154 www.sciencedirect.com
FB Whitfield, JL Hill, KJ Shaw - Journal of Agricultural and Food …, 1997 - ACS Publications
Strains of the ubiquitous xerophilic fungus Paecilomyces variotii can quantitatively convert the fungicide 2,4,6-tribromophenol to its musty-smelling metabolite, 2,4,6-tribromoanisole. …
Number of citations: 80 pubs.acs.org
S Jönsson, T Uusitalo, B van Bavel… - … of Chromatography A, 2006 - Elsevier
A gas chromatography-high-resolution mass spectrometry (GC-HRMS) method using solid-phase microextraction (SPME) for the determination of 2,4,6-trichloroanisole (TCA) and 2,4,6-…
Number of citations: 40 www.sciencedirect.com
K Green - The Journal of Organic Chemistry, 1991 - ACS Publications
The availability of bifunctional water-soluble compounds with flexible dimensions is important for the conjugation of small molecules to proteins or molecular probes. 3, 4 These …
Number of citations: 42 pubs.acs.org
L Malleret, A Bruchet - Journal‐American Water Works …, 2002 - Wiley Online Library
This case study details the deterioration of drinking water organoleptic quality in a distribution system by the apparition of a musty taste soon after a storage tank was recoated. Because …
Number of citations: 32 awwa.onlinelibrary.wiley.com
G Giannikopoulos, FB Whitfield - Food chemistry, 2009 - Elsevier
An expedient preparation of 2,4,6-tribromo-[ 13 C 6 ]-phenol ( 13 C 6 -TBP) and its conversion to 2,4,6-tribromo-[ 13 C 6 ]-anisole ( 13 C 6 -TBA) is described. The method involves the …
Number of citations: 6 www.sciencedirect.com

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